
D-glycerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-glycerate is a glycerate that is the conjugate base of D-glyceric acid, obtained by deprotonation of the carboxy group. It has a role as an algal metabolite. It is a conjugate base of a D-glyceric acid.
Scientific Research Applications
1. Ethanol and Acetaldehyde Oxidation Acceleration
D-glycerate has been studied for its potential to accelerate ethanol and acetaldehyde oxidation in rats. This process involves the reoxidation of the reduced form of nicotinamide adenine dinucleotide (NAD), with glycerate treatment showing approximately 25% acceleration in ethanol elimination and potentially influencing acetaldehyde oxidation as well (Eriksson et al., 2007).
2. Production of Optically Pure D-glycerate
Research demonstrates the use of directed evolution of alditol oxidase in Escherichia coli for producing optically pure D-glycerate from glycerol. This process shows significant improvements in substrate affinity and catalytic efficiency, leading to a substantial yield of D-glycerate in a controlled fermentation process (Zhang et al., 2021).
3. Photorespiratory Cycle in Plants
D-glycerate is involved in the photorespiratory cycle in Arabidopsis, where it acts as a substrate for d-glycerate 3-kinase (GLYK). This enzyme catalyzes a key reaction in the photorespiratory C2 cycle, which is critical for plant growth in an oxygen-containing atmosphere (Boldt et al., 2005).
4. Glycerate Kinases in Different Organisms
Studies on glycerate kinases in various organisms, including bacteria, plants, and cyanobacteria, reveal that only plant-type glycerate kinases produce d-glycerate 3-phosphate. This discovery has implications for understanding glycerate metabolism in different biological systems (Bartsch et al., 2008).
5. Metabolic Disorders and Encephalopathy
Research on severe infantile epileptic encephalopathy associated with D-glyceric aciduria explores the role of D-glycerate 2 kinase (DGK) in human metabolism. Deficiency in DGK, due to mutations in the GLYCTK gene, leads to the accumulation of D-glycerate, impacting neurological health (Zehavi et al., 2019).
6. Electrodialytic Concentration from Fermentation Broth
D-glycerate can be recovered from fermentation broth using a two-stage electrodialysis method. This process demonstrates efficient recovery and energy consumption, highlighting its potential for industrial applications in producing D-glyceric acid (Habe et al., 2010).
7. Genetic Studies in Metabolic Disorders
Investigations into D-glyceric aciduria and d-glycerate kinase (GK) deficiency have been conducted, focusing on the genetic aspects of these metabolic disorders. These studies provide insights into the benign nature of GK deficiency and its varied presentations (Kalim et al., 2017).
8. Biochemical Production Methods
Methods for the biochemical production of D-glyceric acid from glycerol have been explored, emphasizing the potential applications of D-glycerate in various industries, including pharmaceuticals and biodegradable polymers (Habe et al., 2009).
9. Potential in Diabetes Research
While not directly related to D-glycerate, research on diabetes management and treatment provides insights into the broader field of metabolic research and the potential applications of metabolites like D-glycerate in medical science (Kavakiotis et al., 2017).
properties
Product Name |
D-glycerate |
|---|---|
Molecular Formula |
C3H5O4- |
Molecular Weight |
105.07 g/mol |
IUPAC Name |
(2R)-2,3-dihydroxypropanoate |
InChI |
InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/p-1/t2-/m1/s1 |
InChI Key |
RBNPOMFGQQGHHO-UWTATZPHSA-M |
Isomeric SMILES |
C([C@H](C(=O)[O-])O)O |
SMILES |
C(C(C(=O)[O-])O)O |
Canonical SMILES |
C(C(C(=O)[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




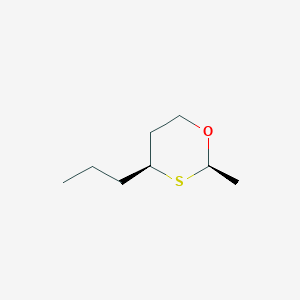
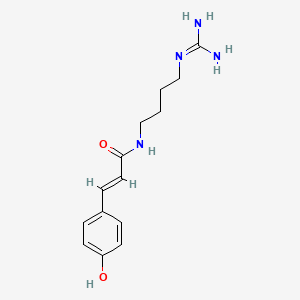
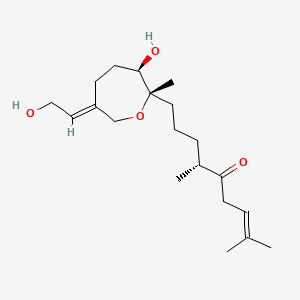
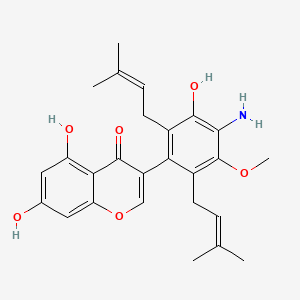
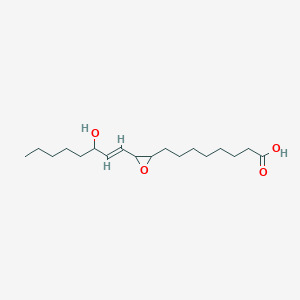




![[(1R)-2-hydroxy-1-[(1S,2R,4S,6S,8R,12S,14S)-12-hydroxy-1,2,8,14,18,18-hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-6-yl]-2-methylpropyl] acetate](/img/structure/B1236586.png)
![3',4',5,7-Tetrahydroxy-3-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]flavone](/img/structure/B1236587.png)
![6-Ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B1236588.png)
